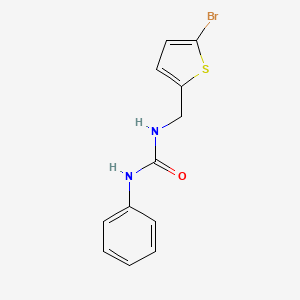

1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea

Description

1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea is a urea derivative featuring a brominated thiophene methyl group attached to one nitrogen atom and a phenyl group to the other. Urea derivatives are widely studied for their diverse biological activities, including antifungal, herbicidal, and antitumor properties . The bromothiophene moiety may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding, which are critical for biological activity and crystallization behavior .

Properties

Molecular Formula |

C12H11BrN2OS |

|---|---|

Molecular Weight |

311.20 g/mol |

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]-3-phenylurea |

InChI |

InChI=1S/C12H11BrN2OS/c13-11-7-6-10(17-11)8-14-12(16)15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16) |

InChI Key |

NBCNLZOQXNEPQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea typically involves the reaction of 5-bromothiophene-2-carbaldehyde with phenylurea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiophene derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); room temperature to reflux conditions.

Substitution: Sodium methoxide, potassium tert-butoxide; solvents like methanol or dimethyl sulfoxide (DMSO); room temperature to elevated temperatures.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Thiophene derivatives with substituted functional groups.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Phenylurea Derivatives

The urea backbone (N–C(=O)–N) is common across analogs, but substituents on the nitrogen atoms dictate properties. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Urea Derivatives

Key Observations :

- Heterocyclic vs. Aromatic Substituents: The bromothiophene group in the target compound differs from chlorophenyl or pyridinyl groups in analogs like forchlorfenuron.

- Biological Activity: Forchlorfenuron’s role as a plant growth regulator highlights the impact of chloropyridinyl substituents on cytokinin-like activity .

Crystallographic and Hydrogen-Bonding Trends

Crystal structures of phenylurea derivatives reveal robust hydrogen-bonding networks involving the urea carbonyl and NH groups. For example:

- 1-(2-Chlorophenyl)-3-cycloheptylurea forms intermolecular N–H···O bonds, stabilizing its lattice .

- 1-(4-Chlorobenzyloxy)-3-phenylurea exhibits C=O···H–N and C–H···O interactions, influencing its antitumor activity .

The bromothiophene group in the target compound may introduce additional halogen bonding (C–Br···O/N), altering solubility and crystal packing compared to non-halogenated analogs .

Biological Activity

The compound 1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea is a derivative of urea that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromothiophene moiety, which is significant for its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. The compound exhibits notable antiproliferative activity against various cancer cell lines.

In Vitro Studies

- Cell Line Testing : The compound was tested against the human bladder cancer T24 cell line, demonstrating significant inhibitory effects with an IC50 value of approximately 4.58 μM . This indicates a strong capacity to inhibit cell growth compared to control groups .

- Mechanism of Action : The biological activity appears to be mediated through two primary modes of cell death:

- Selectivity : Importantly, the compound showed low cytotoxicity against normal human bladder epithelial cells (IC50 > 30 μM), yielding a selectivity index (SI > 6), which suggests it may selectively target cancer cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have supported these findings by demonstrating favorable interactions between the compound and target proteins involved in cancer proliferation pathways. The binding affinity indicates potential for further optimization in drug development .

Additional Biological Activities

Although primarily studied for its anticancer effects, there is evidence suggesting other biological activities:

- Tyrosinase Inhibition : Compounds structurally related to urea derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in treating hyperpigmentation disorders .

- Neuroprotective Effects : Some derivatives have shown promise in modulating gamma-secretase activity, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Data Summary

| Biological Activity | IC50 (μM) | Selectivity Index | Mode of Action |

|---|---|---|---|

| T24 Cell Inhibition | 4.58 | >6 | Apoptosis/Necroptosis |

| Normal Cell Toxicity | >30 |

Study 1: Anticancer Activity Evaluation

A study conducted on various urea derivatives included this compound, where it was found to outperform many existing treatments like regorafenib and gemcitabine in terms of inducing apoptosis in T24 cells at comparable concentrations .

Study 2: Molecular Mechanism Elucidation

Further research focused on the molecular mechanisms underlying the compound's effects. Western blot analyses revealed that treatment with this compound led to upregulation of pro-apoptotic proteins (Bax and cytochrome c) and downregulation of anti-apoptotic proteins (Bcl-2), confirming its role in apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.